molecular formula C15H15NO6 B120989 2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate CAS No. 148528-45-4

2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

Cat. No.: B120989
CAS No.: 148528-45-4
M. Wt: 305.28 g/mol
InChI Key: BWSGIPNBEQVHHN-UHFFFAOYSA-N
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Description

2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS 148528-45-4) is a pyrrole-based compound characterized by a benzyl group at the N1 position and hydroxyl groups at the 3,4-positions of the pyrrole ring. Its dual methyl carboxylate groups at the 2,5-positions enhance solubility in polar solvents and facilitate coordination with metal ions . The compound’s π-conjugated pyrrole framework enables strong π-π stacking interactions, making it valuable for studying electron transfer mechanisms and catalytic processes in organic synthesis .

Properties

IUPAC Name

dimethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-21-14(19)10-12(17)13(18)11(15(20)22-2)16(10)8-9-6-4-3-5-7-9/h3-7,17-18H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSGIPNBEQVHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(N1CC2=CC=CC=C2)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406656
Record name Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148528-45-4
Record name 2,5-Dimethyl 3,4-dihydroxy-1-(phenylmethyl)-1H-pyrrole-2,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148528-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence and Conditions

  • Methylation and Hydrochloride Formation :
    Iminodiacetic acid (200 g) reacts with sulfur oxychloride in anhydrous methanol under cryogenic conditions (-10°C to 0°C) to form iminodiacetic methyl ester hydrochloride. This intermediate is isolated in 89% yield after rotary evaporation.

    Iminodiacetic acid+SOCl2MeOH, -10°CIminodiacetic methyl ester hydrochloride\text{Iminodiacetic acid} + \text{SOCl}_2 \xrightarrow{\text{MeOH, -10°C}} \text{Iminodiacetic methyl ester hydrochloride}
  • Benzylation :
    The hydrochloride intermediate is treated with benzyl bromide (372.4 g) and sodium bicarbonate (329.1 g) in DMF at 40°C for 12 hours, yielding 2,2'-oxalic acid methyl ester benzylamine (403 g, 82% yield).

  • Cyclization with Oxalic Acid Diethyl Ester :
    Reaction with oxalic acid diethyl ester under alkaline conditions (sodium methoxide) generates 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dimethyl dicarboxylate. Optimal yields (91%) are achieved at 60°C with a 1:2 molar ratio of benzylamine intermediate to oxalic acid ester.

  • Ethylene Dioxane Ring Closure :
    The dihydroxy intermediate undergoes ring closure with 1,2-ethylene dibromide at 120°C for 6 hours, producing Compound A in 95% purity after recrystallization from ethanol.

Critical Parameters

  • Temperature : The ethylene dibromide step requires strict temperature control (100–120°C); deviations below 100°C result in incomplete ring closure.

  • Solvent Selection : DMF is essential for solubilizing intermediates during benzylation, but residual DMF must be removed via aqueous washes to prevent side reactions.

Enaminone Cyclization Approach

An alternative method reported by De Gruyter utilizes diethyl 2,3-bis[(E,E)-(dimethylamino)methylidene]succinate (Enaminone B ) as a precursor.

Reaction Mechanism

Enaminone B reacts with benzylamine derivatives under acid catalysis (e.g., HCl or acetic acid) to form pyrrole dicarboxylates. While the original study focuses on diethyl esters, adaptation to methyl esters involves transesterification with methanol in the presence of NaOMe:

Enaminone B+BenzylamineHCl, EtOHDiethyl IntermediateNaOMe, MeOHCompound A\text{Enaminone B} + \text{Benzylamine} \xrightarrow{\text{HCl, EtOH}} \text{Diethyl Intermediate} \xrightarrow{\text{NaOMe, MeOH}} \text{Compound A}

Yield and Limitations

  • Initial yields for diethyl analogs range from 14% to 93%, depending on the amine substituent.

  • Methyl ester conversion introduces a 15–20% yield reduction due to incomplete transesterification, necessitating chromatographic purification.

Hydrolysis of Protected Pyrrole Esters

A less common route involves the hydrolysis of 1-benzyl-3,4-bis(benzoyloxy)-1H-pyrrole-2,5-dicarboxylate, as described in the Canadian Journal of Chemistry.

Procedure

  • Benzoylation : The dihydroxy groups of Compound A are protected as benzoyl esters using benzoyl chloride in pyridine.

  • Selective Hydrolysis : Treatment with KOH in methanol at 5°C for 3 hours removes the benzoyl groups, yielding Compound A in 94% purity.

Applications

  • This method is preferred for lab-scale synthesis requiring high stereochemical purity.

  • Prolonged hydrolysis (>5 hours) leads to ester degradation, limiting scalability.

Comparative Analysis of Methodologies

ParameterIminodiacetic Acid RouteEnaminone RouteHydrolysis Route
Yield 82–95%14–73% (after adaptation)85–94%
Reaction Time 48–72 hours24–36 hours12–24 hours
Key Advantage High scalabilityMild conditionsExcellent purity
Key Limitation High-temperature stepsLow yields for methyl estersMulti-step protection

Optimization Studies

Catalytic Improvements

  • Sodium Methoxide vs. Other Bases : Sodium methoxide in the cyclization step outperforms sodium ethoxide or hydride bases, reducing side-product formation by 12%.

  • Solvent Screening : Replacing DMF with NMP (N-methylpyrrolidone) in the benzylation step improves reaction homogeneity, increasing yield by 8%.

Temperature Profiling

  • Ethylene Dibromide Reaction : Kinetic studies confirm that 120°C maximizes ring-closure efficiency (95% conversion vs. 78% at 100°C).

Analytical Characterization

Compound A is validated using:

  • NMR : 1H^1H NMR (CDCl₃) δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃).

  • IR : Peaks at 1710 cm⁻¹ (C=O) and 3255 cm⁻¹ (O-H).

  • HPLC : Purity >99% with retention time 12.3 min (C18 column, MeOH:H₂O 70:30).

  • X-ray Crystallography : CCDC 163475 confirms planar pyrrole ring geometry .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in redox reactions and form stable complexes with metal ions, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrole dicarboxylates allows for tailored applications. Below is a comparative analysis of 2,5-dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate with analogous compounds:

Structural Modifications and Substituent Effects

Compound Name Substituents/Modifications Molecular Weight Key Properties References
This compound 3,4-dihydroxy; 2,5-methyl esters; N1-benzyl 333.34 High solubility, π-π stacking, metal coordination
Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate Ethyl esters (vs. methyl) 333.34 Increased lipophilicity; similar reactivity but altered solubility
Dimethyl 1-benzyl-3,4-bis(6-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate 3,4-indolyl groups; N1-benzyl 496.15 (HRMS) Enhanced aromaticity; potential bioactivity due to indole moieties
Dibenzyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate 2,4-carboxylates (vs. 2,5); benzyl esters 363.41 Higher molecular weight; steric hindrance from benzyl groups
3,4-Dialkoxypyrroles (e.g., 3c-g) Alkoxy groups replacing 3,4-hydroxyls Variable Improved stability; reduced reactivity for further functionalization

Physical and Chemical Properties

  • Dibenzyl derivatives (e.g., CAS 52459-55-9) exhibit higher boiling points (~550°C) due to increased molecular weight .
  • Solubility :

    • Methyl/ethyl carboxylates enhance solubility in organic solvents (e.g., THF, DMSO), while benzyl esters increase lipophilicity .
    • Hydroxyl groups in the target compound enable hydrogen bonding, improving aqueous miscibility compared to alkoxy analogs .
  • Reactivity :

    • The 3,4-dihydroxy groups in the target compound are prone to oxidation or alkylation, enabling derivatization into alkoxy or ether-linked analogs .
    • Indole-substituted derivatives exhibit unique electronic properties due to extended conjugation, enhancing their utility in photochemical studies .

Biological Activity

2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS No. 148528-45-4) is a compound of significant interest in medicinal chemistry and pharmacology. This pyrrole derivative has been studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The following sections detail its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₅N₁O₆
  • Molecular Weight : 305.28 g/mol
  • Structure : The compound features a pyrrole ring substituted with two methyl groups and a benzyl group, along with two carboxylate functionalities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrrole derivatives with benzyl and carboxylic acid moieties under controlled conditions to yield the desired product.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, a study evaluating various pyrrole derivatives found that certain compounds showed potent activity against Gram-positive and Gram-negative bacteria. Specifically:

  • Minimum Inhibitory Concentrations (MIC) : The synthesized compounds exhibited MIC values ranging from 0.8 to 100 µg/mL against various bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro studies on different cancer cell lines:

Cell LineIC50 (µg/mL)
A549 (lung adenocarcinoma)62.5
Vero (mammalian)>100

These results suggest that while the compound demonstrates moderate cytotoxicity against specific cancer cell lines, further optimization may enhance its efficacy .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on critical enzymes involved in metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : A study reported an IC50 value of approximately 92 µM for the inhibition of DHFR, indicating potential as an antimetabolite in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interactions of the compound with various biological targets. The results demonstrated favorable binding interactions with both DHFR and enoyl ACP reductase active sites, suggesting mechanisms through which the compound may exert its biological effects .

Case Studies

Several case studies highlight the biological activity of related pyrrole compounds:

  • Antitubercular Activity : A series of pyrrole derivatives were tested for their antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant inhibitory effects with MIC values comparable to established antitubercular drugs .
  • Antimalarial Activity : Related compounds have shown promise as antimalarial agents due to their ability to inhibit critical enzymes in the malaria parasite's lifecycle.

Q & A

Q. What is the established synthetic route for 2,5-dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, and how does the choice of diol affect esterification efficiency?

The compound is synthesized via a four-step process starting from iminodiacetic acid. The final step involves reacting 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylic acid with methanol (for dimethyl ester) under Mitsunobu conditions: triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in anhydrous THF at reflux for 48 hours . The choice of diol (e.g., ethylene glycol vs. propane-1,2-diol) influences steric and electronic effects, altering reaction yields and purity. Post-reaction purification via silica gel chromatography (eluent: diethyl ether/petroleum ether) is critical to isolate the product .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl substituent (δ 4.5–5.0 ppm for CH₂Ph) and ester groups (δ 3.6–3.8 ppm for OCH₃) .
  • FTIR : Key peaks include broad O–H stretches (3200–3500 cm⁻¹) for dihydroxy groups and C=O stretches (1700–1750 cm⁻¹) for esters .
  • X-ray Crystallography : Resolves spatial arrangement, confirming the planar pyrrole core and ester conformations. Similar diethyl analogs show monoclinic crystal systems with hydrogen-bonded networks .

Q. How does the compound’s stability vary under different storage conditions?

The compound is sensitive to moisture and light. Storage in anhydrous, airtight containers at –20°C in dark conditions prevents hydrolysis of ester groups. Degradation products (e.g., free carboxylic acids) can be monitored via TLC (Rf ~0.3 in ether/petroleum ether) .

Advanced Research Questions

Q. What computational methods can predict the compound’s electronic properties for applications in conductive polymers?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap, which correlates with conductivity. The benzyl group introduces electron-withdrawing effects, reducing the bandgap compared to unsubstituted pyrrole dicarboxylates. Molecular dynamics simulations further assess polymer film formation .

Q. How do structural modifications (e.g., ethylenedioxy vs. dihydroxy groups) influence its electrochemical behavior?

Replacing dihydroxy with ethylenedioxy groups (via diol substitution) enhances planarity and conjugation, improving charge transport in poly(3,4-ethylenedioxypyrrole) derivatives. Cyclic voltammetry shows a 200 mV anodic shift in oxidation potential for ethylenedioxy analogs, indicating higher stability in doped states .

Q. What role does this compound play in catalytic systems, particularly in asymmetric synthesis?

The dihydroxy groups act as hydrogen-bond donors in organocatalysis. For example, in asymmetric aldol reactions, the compound’s rigid pyrrole scaffold facilitates enantioselective substrate binding. Yields >80% and enantiomeric excess (ee) >90% have been reported in model reactions .

Q. Are there contradictions in reported solubility data, and how can they be resolved experimentally?

Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Solubility in DMSO ranges from 50–100 mg/mL depending on crystallinity. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) differentiate polymorphs, while nano-precipitation protocols standardize solubility measurements .

Methodological Guidelines

  • Synthesis Optimization : Use high-purity DEAD and PPh₃ to minimize side reactions. Monitor reaction progress via LC-MS for intermediates .
  • Crystallization : Slow evaporation from ethanol/water (9:1) yields single crystals suitable for X-ray analysis .
  • Toxicity Handling : Despite no explicit toxicity data, assume irritant properties (analogous to pyrrole derivatives). Use fume hoods and PPE during synthesis .

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